molecular formula C7H11BrO B1297598 2-Bromocycloheptanone CAS No. 766-65-4

2-Bromocycloheptanone

Cat. No. B1297598
CAS RN: 766-65-4
M. Wt: 191.07 g/mol
InChI Key: JFNPFFAEYZRVJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromocycloheptanone consists of a seven-membered carbon ring (cycloheptanone) with a bromine atom attached to one of the carbons and a carbonyl group (C=O) attached to an adjacent carbon . The InChI code for 2-Bromocycloheptanone is 1S/C7H11BrO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2 .


Physical And Chemical Properties Analysis

2-Bromocycloheptanone is a liquid . It has a molecular weight of 191.07 g/mol . The exact mass and monoisotopic mass are 189.99933 g/mol . It has a topological polar surface area of 17.1 Ų .

Scientific Research Applications

Conformational Insights

2-Bromocyclohexanone has been studied for its unique long-range coupling characteristics in NMR spectroscopy. It's a model compound that exhibits a 4JH2, H6 coupling constant, influenced by both axial and equatorial conformations. The carbonyl group plays a significant role in describing the coupling pathway, as revealed by natural bond orbital analysis. These findings provide essential experimental evidence for understanding orbital interactions and conformational isomerism in such compounds (Coelho et al., 2009).

Synthesis of Tetrahydro- and Hexahydro-dibenzothiophene

2-Bromo-3-methylcyclohexanone, a related compound, has been synthesized and used in the formation of tetrahydro- and hexahydro-dibenzothiophenes. These compounds are intermediates in hydrodesulfurization processes, demonstrating the utility of 2-bromocycloheptanone derivatives in synthesizing complex organic structures (Sun et al., 2008).

Alkylation by Trialkylboranes

The reactivity of 2-bromocycloheptanones in alkylation reactions with organoboranes has been explored. These studies provide insights into the rate-limiting steps and the nature of intermediates in these reactions, contributing to a better understanding of alkylation mechanisms (Prager & Reece, 1975).

Infrared Carbonyl Stretching Intensities

Research into the infrared spectrum of 2-bromocyclohexanone in vapor phase has provided insights into conformational and intermolecular interactions. This study highlights the significance of conformer-dependent infrared intensities, offering valuable information for spectroscopic analysis (Coelho et al., 2010).

properties

IUPAC Name

2-bromocycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNPFFAEYZRVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337728
Record name 2-Bromocycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromocycloheptanone

CAS RN

766-65-4
Record name 2-Bromocycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromocycloheptanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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